![molecular formula C19H30N2O B247572 Cambridge id 6732648](/img/structure/B247572.png)
Cambridge id 6732648
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6732648 is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Cambridge id 6732648 is not fully understood. However, it has been shown to bind to specific proteins and enzymes, leading to changes in their activity or function. This compound has been shown to have a high affinity for certain proteins and enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
Cambridge id 6732648 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. It has also been shown to affect the function of certain proteins, leading to changes in cellular processes such as cell division and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cambridge id 6732648 in lab experiments is its high affinity for specific proteins and enzymes. This makes it a valuable tool for studying their function. However, one limitation of using this compound is that it may not be suitable for all types of experiments. For example, it may not be effective in studying certain cellular processes that do not involve the proteins or enzymes that it binds to.
Zukünftige Richtungen
There are many potential future directions for research involving Cambridge id 6732648. One direction is to further study its mechanism of action and identify additional proteins and enzymes that it binds to. Another direction is to develop new drugs based on the structure of Cambridge id 6732648 that target specific proteins or enzymes. Additionally, this compound could be used to develop new diagnostic tools for detecting specific proteins or enzymes in biological samples.
Synthesemethoden
Cambridge id 6732648 is synthesized using a unique method that involves the reaction of two different compounds. The first compound is compound A, which is a derivative of benzene, and the second compound is compound B, which is a derivative of pyridine. The reaction between these two compounds leads to the formation of Cambridge id 6732648. This synthesis method has been optimized to produce high yields of the compound and has been shown to be reproducible.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6732648 has potential applications in various scientific research fields, including drug discovery, chemical biology, and biochemistry. This compound can be used as a tool to study protein-protein interactions, enzyme kinetics, and other biochemical processes. It can also be used to develop new drugs that target specific proteins or enzymes.
Eigenschaften
Molekularformel |
C19H30N2O |
---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2O/c1-16-4-3-11-21(14-16)18-9-12-20(13-10-18)15-17-5-7-19(22-2)8-6-17/h5-8,16,18H,3-4,9-15H2,1-2H3 |
InChI-Schlüssel |
MUOYBAMXQLSWDI-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.